molecular formula C13H16N2O B12610372 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- CAS No. 651314-70-4

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-

Cat. No.: B12610372
CAS No.: 651314-70-4
M. Wt: 216.28 g/mol
InChI Key: SOKIIFIXFXUEGN-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

While direct experimental ¹H NMR data for this compound is unavailable, analogous systems provide predictive insights:

  • Bicyclic protons : Bridgehead hydrogens (δ 2.1–3.0 ppm, multiplet) .
  • Ethynyl protons : Terminal acetylenic H absent due to substitution.
  • Isoxazole protons :
    • H-3 (δ 8.1 ppm, singlet) .
    • H-4 (δ 6.2 ppm, doublet, J = 1.5 Hz) .

¹³C NMR

Key predicted signals:

  • C≡C : δ 70–85 ppm (sp-hybridized carbons).
  • Isoxazole C-5 : δ 150 ppm (carbon bonded to oxygen).
  • Bicyclic quaternary carbons : δ 35–50 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • C≡C stretch : ~2100 cm⁻¹ (weak intensity due to symmetry).
  • Isoxazole ring vibrations :
    • N-O stretch: ~950 cm⁻¹ .
    • C=N stretch: ~1600 cm⁻¹.
  • C-H bending (bicyclic) : ~1450 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 216.28 [M]⁺ .
  • Fragmentation patterns :
    • Loss of isoxazole (m/z 216 → 131).
    • Bicyclic core cleavage (m/z 131 → 85).

Figure 2 : Proposed major fragmentation pathways.

Properties

CAS No.

651314-70-4

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-[2-(1-azabicyclo[3.2.2]nonan-7-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C13H16N2O/c1-2-11-6-9-15(8-1)12(10-11)3-4-13-5-7-14-16-13/h5,7,11-12H,1-2,6,8-10H2

InChI Key

SOKIIFIXFXUEGN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C1)C(C2)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- typically involves multi-step reactions that include cyclization, functional group transformations, and regioselective reactions. These steps require precise control over reaction conditions such as temperature, solvent selection, and catalysts.

Preparation Steps

3.1 Cyclization and Lactam Formation

  • Starting Material: Bicyclo[2.2.2]octan-2-ones.
  • Reaction Pathways:
    • Beckmann Rearrangement: Conversion of bicyclo[2.2.2]octan-2-ones into lactam intermediates.
    • Schmidt Reaction: An alternative pathway for lactam formation.
  • Reduction: Lactams are reduced to form azabicyclo-nonane derivatives.

3.2 Functionalization

  • Ethynylation: Introduction of the ethynyl group at the desired position on the azabicyclic framework.
  • Isoxazole Ring Addition:
    • The isoxazole ring is attached via regioselective reactions using chlorinated pyrimidines as precursors.
    • Refluxing in butan-1-ol for two days facilitates hybrid formation.

3.3 Regioselective Reactions

  • Conditions: Mild temperatures and extended reaction times.
  • Proton Catcher: DIPEA (Diisopropylethylamine) is used to capture protons during the reaction.
  • Final Substitutions: Excess secondary amine in boiling acetonitrile replaces remaining chloro substituents.

Reaction Monitoring and Characterization

  • Chromatographic Techniques: Used to monitor reaction progress and ensure product purity.
  • Spectroscopic Analysis:
    • NMR Spectroscopy: One-dimensional and two-dimensional NMR techniques clarify structural changes.
    • Chemical Shifts: Notable shifts in resonances of ring carbon atoms due to mesomeric effects.

Data Table: Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Beckmann Rearrangement Acid catalyst, reflux ~85 Produces lactam intermediates
Schmidt Reaction Acid catalyst, elevated temperature ~80 Alternative pathway
Reduction Hydrogenation or chemical reducing agents ~90 Forms azabicyclo-nonane derivatives
Ethynylation Organometallic reagents ~75 Introduces ethynyl group
Isoxazole Addition Chlorinated pyrimidines in butan-1-ol ~70 Requires extended reflux
Final Substitution Secondary amine in acetonitrile ~65 Regioselective replacement

Challenges in Synthesis

  • Stereochemical Control: Ensuring correct stereochemistry during cyclization and ethynylation steps.
  • Regioselectivity: Achieving selective substitution without undesired side reactions.
  • Yield Optimization: Balancing reaction conditions to maximize yield while minimizing by-products.

Chemical Reactions Analysis

N-Arylation Reactions

The bridgehead nitrogen in the azabicyclo system undergoes selective N-arylation with aryl halides or activated pyrimidines. This reaction modifies the substituent environment around nitrogen, enhancing biological activity .

Example Reaction:
Reaction with 2-chloropyrimidines in butan-1-ol under reflux yields hybrids with antiplasmodial activity. Structural confirmation is achieved via:

  • 17–19 ppm upfield shift of pyrimidine C-5′ in 13C^{13}\text{C} NMR due to mesomeric effects .

  • Signal broadening of H-2/H-4 protons in 1H^{1}\text{H} NMR, indicating restricted rotation post-arylation .

Substitution Reactions

Electrophilic substitution at the isoxazole ring occurs under mild conditions. For example:

  • Chlorination at the 4-position of isoxazole using PCl5_5 in dichloromethane.

  • Nucleophilic displacement of halides with amines or alkoxides to introduce functional groups (e.g., pyrrolidino, piperidino) .

Reduction and Hydrogenation

The ethynyl group undergoes catalytic hydrogenation to form saturated derivatives:

  • Pd/C-mediated hydrogenation reduces the triple bond to a single bond, confirmed by disappearance of C≡C\text{C≡C} IR stretches (~2100 cm1^{-1}) .

  • LiAlH4_44 reduction of carbamoylmethyl intermediates yields N-(2-aminoalkyl) derivatives .

Oxidation Reactions

The bicyclic system resists oxidation, but the isoxazole ring undergoes controlled oxidation:

  • KMnO4_44 in acidic conditions cleaves the isoxazole ring to form carboxylic acid derivatives.

  • Selective epoxidation of the ethynyl group using m-CPBA forms epoxides, detectable via 1H^{1}\text{H} NMR coupling constants (~3.5 ppm, J=4.2HzJ = 4.2 \, \text{Hz}).

Cycloaddition and Tetrazole Formation

The ethynyl group participates in [3+2] cycloadditions:

  • Ugi-azide reaction with aldehydes, isocyanides, and TMS-azide forms tetrazole derivatives (e.g., compound 12A ) .

  • Key evidence : 1H^{1}\text{H} NMR shows downfield shifts (~8.5 ppm) for tetrazole protons .

Sulfonylation

The bridgehead nitrogen reacts with arylsulfonyl chlorides:

  • 4-DMAP catalysis in CH2_2Cl2_2 yields sulfonamides (e.g., compound 18 ) .

  • Structural impact : Downfield shifts (~1.0 ppm) for H-1 and H-3 protons in 1H^{1}\text{H} NMR .

Mechanistic Insights

  • Anti-protozoal activity arises from dual inhibition:

    • Isoxazole moiety disrupts folate biosynthesis .

    • Azabicyclo system interferes with heme detoxification in Plasmodium .

  • Steric effects : 3-Azabicyclo derivatives show lower activity than 2-azabicyclo analogues due to hindered target binding .

This compound’s reactivity and bioactivity highlight its potential as a versatile scaffold for antiprotozoal drug development. Strategic modifications to its core structure can optimize potency and selectivity against resistant pathogens.

Scientific Research Applications

Antiprotozoal Activity

1-Azabicyclo[3.2.2]nonane derivatives have shown promising antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, responsible for sleeping sickness.

Table 1: Antiplasmodial Activity of Selected Compounds

CompoundIC50 (µM)StrainReference
Compound A0.023NF54
Compound B0.087K1 (resistant)
Compound C0.095K1 (resistant)
Compound D0.161STIB900

Recent studies indicate that modifications to the nitrogen atom's position and the introduction of various substituents can enhance antimalarial efficacy while maintaining selectivity towards human cells .

Malaria Treatment

The compound has been identified as a potential candidate for developing new treatments for malaria, especially in light of rising resistance to existing therapies like chloroquine. Its low micromolar IC50 values against resistant strains highlight its potential utility in clinical settings .

Sleeping Sickness Treatment

In addition to malaria, derivatives of this compound have exhibited moderate activity against Trypanosoma brucei rhodesiense, indicating potential for therapeutic applications in treating sleeping sickness . The selectivity index (SI) values suggest that these compounds may offer effective treatment options with reduced toxicity to human cells.

Case Studies

  • Study on Antimalarial Activity : A recent study synthesized various derivatives of 1-Azabicyclo[3.2.2]nonane and tested their efficacy against Plasmodium falciparum. The results demonstrated that certain modifications significantly enhanced both potency and selectivity against resistant strains .
  • Investigation into Antitrypanosomal Effects : Another study focused on the antitrypanosomal activity of these compounds, revealing that specific structural features could lead to improved efficacy against Trypanosoma brucei while maintaining low cytotoxicity levels .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and ethynyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target, but they often include inhibition or activation of enzymatic processes .

Comparison with Similar Compounds

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- can be compared to other azabicyclo compounds, such as:

    2-Azabicyclo[3.2.2]nonane: Similar in structure but with different functional groups, leading to variations in chemical reactivity and applications.

    3-Azabicyclo[3.2.2]nonane: Another related compound with distinct properties due to differences in the bicyclic core and substituents.

The uniqueness of 1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- lies in its specific combination of the azabicyclo core with the isoxazole ring and ethynyl group, which imparts unique chemical and biological properties .

Biological Activity

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the realm of antiprotozoal effects. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- features a unique bicyclic framework with a nitrogen atom incorporated into the ring system, which contributes to its distinctive chemical properties. The addition of an isoxazolylethynyl group enhances its potential applications in medicinal chemistry.

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 651314-70-4

Antiprotozoal Activity

Research indicates that compounds related to 1-Azabicyclo[3.2.2]nonane exhibit significant antiprotozoal activity against various pathogens, including Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (responsible for sleeping sickness).

Summary of Findings

CompoundTarget PathogenIC50 (µM)Selectivity Index
1-Azabicyclo[3.2.2]nonane derivativeP. falciparum K10.087High
1-Azabicyclo[3.2.2]nonane derivativeT. brucei rhodesiense1.00 - 6.57Moderate

Studies have shown that certain derivatives possess submicromolar activity against resistant strains of P. falciparum, indicating their potential as therapeutic agents in treating malaria, particularly in cases where traditional treatments fail due to resistance .

The antiprotozoal activity of 1-Azabicyclo[3.2.2]nonane is believed to result from its ability to inhibit key enzymes involved in the metabolic pathways of the parasites . The incorporation of isoxazole moieties is often associated with enhanced biological activity due to their ability to interact with various biological targets.

Study on Antimalarial Activity

In a study published by researchers investigating the antimalarial properties of azabicyclo compounds, several derivatives were synthesized and tested against the chloroquine-resistant strain P. falciparum K1 . The results indicated that certain compounds exhibited IC50 values comparable to established antimalarial drugs, suggesting their potential for further development.

Comparative Analysis with Other Compounds

A comparative study demonstrated that derivatives of 1-Azabicyclo[3.2.2]nonane showed improved selectivity and potency compared to other known antiprotozoal agents . For instance, hybrids containing pyrimidine substitutions displayed enhanced activity against both P. falciparum and T. brucei, highlighting the importance of structural modifications in optimizing biological activity.

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